molecular formula C7H6N2O2S B2370172 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 180688-62-4

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2370172
CAS No.: 180688-62-4
M. Wt: 182.2
InChI Key: BQZZVYHLXZYNIB-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 g/mol This compound is characterized by its unique structure, which includes an imidazo-thiazole ring system substituted with a methoxy group and an aldehyde functional group

Mechanism of Action

Mode of Action

It’s known that imidazothiazole derivatives can stimulate human constitutive androstane receptor (car) nuclear translocation . This suggests that 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde might interact with its targets and cause changes at the molecular level.

Biochemical Pathways

It’s known that some thiazole derivatives can interact with topoisomerase ii, leading to dna double-strand breaks . This could potentially be one of the pathways affected by this compound.

Result of Action

Some compounds showed dose-dependent antiproliferative effects against certain cell lines , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and subsequent functionalization to introduce the methoxy and aldehyde groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve multi-step synthesis in a controlled environment, ensuring high purity and yield. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted analogs, the methoxy group can enhance solubility and potentially alter the compound’s interaction with biological targets .

Properties

IUPAC Name

6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZZVYHLXZYNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C=CSC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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